molecular formula C15H24N2O2 B2836281 N-(cyclohexylmethyl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide CAS No. 1235658-36-2

N-(cyclohexylmethyl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide

Cat. No.: B2836281
CAS No.: 1235658-36-2
M. Wt: 264.369
InChI Key: OZVWKTKMENPVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclohexylmethyl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a synthetic amide derivative characterized by a 3,5-dimethyl-1,2-oxazole core linked to a propanamide chain and a cyclohexylmethyl substituent. The 3,5-dimethyloxazole moiety is a key pharmacophore in medicinal chemistry, often contributing to metabolic stability and binding affinity in bioactive molecules .

Properties

IUPAC Name

N-(cyclohexylmethyl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-11-14(12(2)19-17-11)8-9-15(18)16-10-13-6-4-3-5-7-13/h13H,3-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVWKTKMENPVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(cyclohexylmethyl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, synthesis, and structure-activity relationships (SAR) based on available literature.

Chemical Structure and Properties

The compound features a cyclohexylmethyl group attached to a propanamide backbone, with a 3,5-dimethyl-1,2-oxazole moiety. Its molecular formula is C13H19N3OC_{13}H_{19}N_{3}O, and it has a molecular weight of approximately 233.31 g/mol. The oxazole ring is known for contributing to various biological activities due to its ability to interact with biological macromolecules.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Amide Bond Formation : The cyclohexylmethyl group is introduced via amide coupling reactions.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) studies have shown that related oxazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
CompoundMIC (µg/mL)Activity
This compoundTBDTBD
5-(4-methylphenyl)-1H-pyrazole16Anti-inflammatory
2-(5-methylisoxazol-3-yl)-N-(cyclohexyl)acetamide8Analgesic

Antiproliferative Activity

Studies have demonstrated that compounds with similar oxazole structures can exhibit antiproliferative effects against cancer cell lines. For example:

  • Compounds derived from oxazoles have shown selective cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 1.2 to 5.3 µM.

Anti-inflammatory Potential

The compound's potential anti-inflammatory effects are suggested by its structural similarity to other known anti-inflammatory agents. The presence of the oxazole ring may facilitate interactions with inflammatory pathways, particularly through inhibition of the NF-kB signaling pathway.

Case Studies

  • Study on Oxazole Derivatives : A study published in the Journal of Medicinal Chemistry explored various oxazole derivatives and their biological activities. The results indicated that modifications on the oxazole ring significantly influenced their antimicrobial and antiproliferative activities.
  • Structure-Activity Relationship Analysis : Research focusing on SAR revealed that substituents on the oxazole ring could enhance or diminish biological activity. For instance, introducing electron-withdrawing groups often improved antimicrobial efficacy.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison of Oxazole-Containing Compounds
Property Target Compound Compound Compound
XLogP3 ~3.0 (estimated) ~3.5 1.2
Hydrogen Bond Acceptors 5 (estimated) 9+ 8
Topological Polar Surface Area ~80 Ų ~150 Ų 104 Ų
Table 2: Functional Group Impact on Activity
Substituent Example Compound Biological Role
3,5-Dimethyloxazole Target Compound Enzyme inhibition
Cyclohexylmethyl Target Compound Lipophilicity enhancement
Benzothiadiazole Compound Target specificity

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms functional groups (e.g., cyclohexyl CH2 at δ 1.2–1.8 ppm, oxazole protons at δ 2.1–2.3 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 305.3 [M+H]+) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress (silica gel, ethyl acetate/hexane 3:7) .

How do structural modifications in the cyclohexylmethyl or oxazolyl groups affect the compound's bioactivity?

Q. Advanced

  • Cyclohexylmethyl group :
    • Increased lipophilicity enhances membrane permeability but may reduce solubility .
    • Substitution with smaller alkyl groups (e.g., ethyl) can alter target binding kinetics .
  • Oxazolyl group :
    • Methyl groups at positions 3 and 5 improve metabolic stability by steric hindrance .
    • Replacement with triazole rings shifts hydrogen-bonding interactions with enzymes like kinases .
      Methodology :
    • Compare IC50 values in enzyme inhibition assays across analogs .
    • Use molecular docking to predict binding poses with targets (e.g., COX-2) .

What strategies can resolve contradictions in biological activity data across different studies?

Q. Advanced

  • Standardized assays : Replicate studies under identical conditions (e.g., cell lines, incubation time) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. IC50 correlations) .
  • Control variables :
    • Use the same solvent (e.g., DMSO concentration <0.1%) to avoid cytotoxicity artifacts .
    • Validate target specificity via knock-out models or competitive binding assays .

How can computational models predict the binding affinity of this compound with target enzymes?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to assess stability of binding poses .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • QSAR Models : Relate structural descriptors (e.g., LogP, polar surface area) to activity data from analogs .

What are the critical parameters for scaling up the synthesis without compromising purity?

Q. Basic

  • Reactor design : Use jacketed reactors for precise temperature control during exothermic steps .
  • Catalyst loading : Optimize stoichiometry (e.g., 1.2 equiv. coupling agent) to minimize waste .
  • Purification : Scale-up flash chromatography or recrystallization in ethanol/water mixtures .
  • Process Analytical Technology (PAT) : In-line HPLC monitors intermediate purity .

What in vitro assays are suitable for evaluating the compound's mechanism of action?

Q. Advanced

  • Enzyme inhibition assays : Measure IC50 against targets (e.g., proteases) using fluorogenic substrates .
  • Cellular uptake studies : Use fluorescent analogs or LC-MS to quantify intracellular concentrations .
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) to assess pro-apoptotic effects .

How to design structure-activity relationship (SAR) studies to explore pharmacophore elements?

Q. Advanced

  • Scaffold diversification : Synthesize analogs with modified cyclohexyl or oxazolyl groups .
  • Biological testing : Prioritize analogs based on computational predictions (e.g., docking scores) .
  • 3D-QSAR : Align molecules using CoMFA/CoMSIA to map steric/electronic requirements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.